4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester
Overview
Description
The compound “4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester” is a derivative of p-Toluenesulfonic acid (PTSA, pTSA, or pTsOH) or tosylic acid (TsOH), which is an organic compound with the formula CH3C6H4SO3H . The CH3C6H4SO2 group is known as the tosyl group and is often abbreviated as Ts or Tos .
Scientific Research Applications
Pharmaceutical Development
This compound is a valuable asset in pharmaceutical research, serving as a crucial building block in the synthesis of innovative drug candidates. Its functional groups allow for the creation of diverse molecular scaffolds, which can lead to the development of targeted therapies for various health conditions .
Organic Synthesis
In organic chemistry, this compound’s unique structure makes it an excellent candidate for creating complex organic molecules. Its versatility in reactions can help in synthesizing new compounds with potential applications in medicine and industry .
Material Science
The compound’s molecular architecture can be utilized in material science, particularly in the development of new polymers or coatings that require specific chemical properties, such as increased durability or chemical resistance .
Analytical Chemistry
As an analytical reagent, this compound could be used in chromatography or spectrometry for the separation and identification of complex mixtures, aiding in the analysis of substances in various fields of chemistry .
Catalysis
The tert-butyl-diphenyl-silanyloxy group within the compound might act as a catalyst in certain chemical reactions, potentially increasing the efficiency and selectivity of these processes .
Nanotechnology
Due to its intricate molecular structure, this compound could play a role in the synthesis of nanomaterials, contributing to the advancement of nanotechnology applications .
Biochemistry
In biochemistry, this compound could be used to study enzyme reactions or as a precursor for synthesizing biomolecules that mimic natural processes .
Environmental Science
Lastly, this compound could have applications in environmental science, such as in the synthesis of chemicals that degrade pollutants or in the development of green chemistry protocols .
Mechanism of Action
Target of Action
It is known that similar compounds are often used as reagents in organic synthesis .
Mode of Action
The compound acts as a reagent in organic synthesis. It has been used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent
Biochemical Pathways
The compound’s role in the labeling of fatty acids suggests it may influence lipid metabolism or related pathways .
Result of Action
The compound has been used to label fatty acids, enabling their detection and quantification . This suggests that the compound’s action results in the formation of detectable derivatives of fatty acids.
Action Environment
The compound was used successfully in the presence of a k2co3 catalyst in n,n-dimethylformamide solvent , suggesting that these conditions may be important for its action.
properties
IUPAC Name |
2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O5SSi/c1-23-15-17-24(18-16-23)33(28,29)31-21-19-30-20-22-32-34(27(2,3)4,25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-18H,19-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZVEHBSWHYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.